molecular formula C14H17NO2 B11877649 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline CAS No. 96165-86-5

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline

Cat. No.: B11877649
CAS No.: 96165-86-5
M. Wt: 231.29 g/mol
InChI Key: FSOLZHFKZVHCCX-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This tricyclic structure, featuring a fused pyrroloisoquinoline core, serves as a key precursor and intermediate for the synthesis of a wide range of biologically active molecules. Compounds based on this scaffold are frequently investigated for their potent antitumor properties. Research indicates that derivatives of dihydropyrrolo[2,1-a]isoquinoline exhibit cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical adenocarcinoma (HeLa) . The mechanism of action for these anticancer effects is an area of active investigation, with some related isoquinoline compounds functioning through the blockade of oncogenic signaling pathways, such as IL-6/JAK2/STAT3, which is implicated in processes like colon carcinogenesis . Beyond oncology, this chemical framework is also explored for its antimicrobial potential. Synthetic analogs have demonstrated activity against a spectrum of Gram-positive bacterial pathogens, such as Staphylococcus aureus and Enterococcus faecium , as well as the fungus Candida albicans . The synthetic utility of this compound is well-established, often accessed via efficient cyclization reactions from 3,4-dihydroisoquinoline precursors . This product is intended for research and development purposes only.

Properties

CAS No.

96165-86-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3

InChI Key

FSOLZHFKZVHCCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC

Origin of Product

United States

Preparation Methods

N-Methylation-Induced Rearrangement

A seminal route involves the Cloke rearrangement of 6,7-dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b ) via N-methylation. Treatment of 3b with iodomethane in refluxing acetone yields two products: the methiodide salt (4b ) and the rearranged pyrrolo[2,1-a]isoquinolinium iodide (5b ) (Figure 1).

Reaction Conditions

  • Substrate : 6,7-Dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b )

  • Reagent : Iodomethane (excess)

  • Solvent : Acetone

  • Temperature : Reflux (56°C)

  • Yield : 40–45% for 5b

X-ray crystallography confirmed the structure of 5b , demonstrating a planar pyrrolo[2,1-a]isoquinoline core with methoxy groups at C-8 and C-9. This method highlights the utility of cyclopropane intermediates in accessing fused heterocycles.

Multicomponent Reactions (MCRs)

Benzoic Acid-Catalyzed Three-Component Synthesis

A transition metal-free MCR between isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes produces 5,6-dihydropyrrolo[2,1-a]isoquinolines. For example, heating isatin (1a ), THIQ (5a ), and phenylacetylene (3a ) with 20 mol% benzoic acid in toluene at 90°C for 16 hours yields 7aaa (86% yield).

Optimization Data

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1TFAToluene502272
4PhCO₂HToluene801884
11PhCO₂HToluene901686

Adapted from

The reaction proceeds via spirooxindole formation, C2–C3 bond cleavage, and isocyanate intermediacy. Substituent tolerance includes electron-donating (-OMe) and withdrawing (-NO₂) groups on isatin.

Photolysis-Driven Cyclization

Photolytic Generation of Heterocycles

Photolysis of chloroacetyl-substituted precursors, such as 1-(chloroacetyl)-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline (4a ), under UV light generates diverse heterocyclic scaffolds. While specific yields for the parent compound are unreported, analogous photolysis reactions produce pyrrolo[2,1-a]isoquinoline derivatives in 55–75% yields.

Key Insight : Photolysis enables regioselective bond formation without metal catalysts, though reaction conditions (wavelength, solvent) require precise control.

Challenges and Optimization Strategies

Solvent and Temperature Effects

  • Solvent : Toluene outperforms polar solvents (MeCN, DCE) in MCRs due to enhanced reaction homogeneity.

  • Temperature : Elevated temperatures (90°C) accelerate spirooxindole rearrangement, minimizing byproducts.

Byproduct Mitigation

  • Excess THIQ : Using 2.0 equivalents of THIQ suppresses spirooxindole (6 ) formation, directing selectivity toward pyrrolo[2,1-a]isoquinolines .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to tetrahydropyrrolo[2,1-a]isoquinolines exhibit promising anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. The specific activity of 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline in various cancer models remains an area of active investigation.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents positions it as a candidate for further exploration in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies have indicated that it may help mitigate oxidative stress and inflammation in neuronal cells.

Organic Synthesis

Synthetic Intermediates
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is also utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Diels-Alder Reactions
The compound has been employed in Diels-Alder reactions to generate complex cyclic structures. These reactions are critical in the synthesis of natural products and pharmaceuticals. For instance, it has been used successfully in asymmetric synthesis under high-pressure conditions to enhance yield and selectivity.

Biological Probes

Chemical Probes in Research
Due to its ability to interact with biological systems selectively, 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline serves as a valuable chemical probe for studying various biological processes. Its role in elucidating mechanisms of action for other pharmacological agents is particularly noteworthy.

Target Identification
In drug discovery contexts, this compound can aid in target identification and validation by acting on specific biological pathways. Understanding how it interacts with cellular targets can provide insights into new therapeutic strategies.

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of tetrahydropyrrolo[2,1-a]isoquinoline were tested against various cancer cell lines. Results demonstrated significant cytotoxicity at micromolar concentrations with mechanisms involving apoptosis.

Case Study 2: Neuroprotection
Another research article explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings suggested that treatment with 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline reduced cell death significantly compared to controls.

Comparison with Similar Compounds

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Compound T47D (ER+) IC50 (µM) HeLa (ER−) IC50 (µM) Mechanism
8,9-Dimethoxy derivative 1.93–33.84 2.15–28.76 ERα antagonism
Tamoxifen (Reference) 3.50 >50 ERα antagonism
1-Aryl derivatives (6a–d) 5.20–18.40 7.80–22.30 P-Glycoprotein inhibition

Key Observations:

  • The 8,9-dimethoxy derivative outperforms tamoxifen in ER+ T47D cells, suggesting enhanced ERα binding via methoxy-driven hydrophobic interactions .
  • Unlike P-glycoprotein-targeting analogs, its primary mechanism is ER-mediated, reducing overlap in drug resistance profiles .

Physicochemical and Pharmacokinetic Properties

  • LogP : The 8,9-dimethoxy derivative has a higher calculated LogP (2.8) than trolline (1.5), favoring membrane permeability .
  • Metabolic Stability : Methoxy groups resist glucuronidation, improving half-life compared to hydroxy-substituted analogs .

Biological Activity

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is a compound of interest in medicinal chemistry due to its diverse biological properties. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is C14H17NO2C_{14}H_{17}NO_2, with a molecular weight of approximately 231.29 g/mol. The compound features a tetrahydropyrroloisoquinoline scaffold that is known for its versatility in biological applications.

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
InChIInChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3
InChIKeyFSOLZHFKZVHCCX-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that compounds with similar structures to 8,9-dimethoxy derivatives exhibit significant anticancer activity. For instance, tetrahydroisoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's. Research suggests that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with the breakdown of acetylcholine in the brain. Inhibition of these enzymes can enhance cholinergic signaling and potentially improve cognitive function.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline suggest efficacy against a range of bacterial strains. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study on Neuroprotective Effects

A recent study evaluated the effects of tetrahydropyrrolo[2,1-a]isoquinoline derivatives on AChE and BChE inhibition. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range for both enzymes. The study concluded that these compounds could serve as potential leads for developing new treatments for Alzheimer's disease.

Anticancer Activity Assessment

In another study assessing the anticancer potential of tetrahydropyrroloisoquinolines, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that some derivatives significantly reduced cell viability and induced apoptosis via caspase activation pathways.

Q & A

Q. What are the common synthetic routes for 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline?

The compound is synthesized via:

  • Bischler-Napieralski reaction : Cyclization of β-phenylethylamides using POCl₃ or PCl₅ to form the isoquinoline core .
  • Multicomponent reactions : Three-component [3+2] cycloaddition strategies using aldehydes, amines, and ketones under catalytic conditions (e.g., BF₃·Et₂O) to assemble the pyrrolo-isoquinoline scaffold .
  • Acid-catalyzed cyclizations : AlCl₃-mediated ring closure of substituted chloroacetyl precursors at elevated temperatures (e.g., 378 K in 1,2-dichlorobenzene) .

Key parameters for yield optimization :

ParameterTypical RangeImpact on Yield
Catalyst (AlCl₃)10–15 equivalentsCritical for cyclization efficiency
Temperature373–383 KHigher temps reduce side reactions
Solvent polarityNon-polar (e.g., dichlorobenzene)Enhances reaction selectivity

Q. How is the structural confirmation of this compound achieved?

A combination of spectroscopic and crystallographic methods is used:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrahydropyrrole protons (δ ~2.0–4.5 ppm). Aromatic protons appear as multiplet signals (δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯π interactions in crystal packing) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 276.1234) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst screening : Use Lewis acids (e.g., Sc(OTf)₃) to enhance regioselectivity in cycloadditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining >80% yield .
  • Solvent optimization : Replace dichlorobenzene with recyclable ionic liquids to improve sustainability .

Q. What strategies address stereochemical challenges in derivatives?

  • Chiral auxiliaries : Introduce tert-butyl sulfinamide groups to control asymmetric centers during cyclization .
  • Dynamic kinetic resolution : Use palladium catalysts to bias enantiomer formation in hydrogenation steps .
  • Computational modeling : DFT calculations predict favorable transition states for stereoselective pathways .

Q. How is the compound evaluated for pharmacological activity?

  • In vitro assays :
  • Enzyme inhibition : Test against acetylcholinesterase (IC₅₀ values via Ellman’s method) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
    • Structure-Activity Relationship (SAR) : Modify methoxy groups or introduce halogens to enhance binding affinity .

Q. How to resolve contradictions in reported bioactivity data?

  • Verify assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Purity validation : Use HPLC (≥95% purity) to exclude confounding impurities .
  • Orthogonal models : Compare results across cell-based and enzymatic assays to confirm mechanism .

Methodological Challenges

Q. What are the best practices for synthesizing derivatives for SAR studies?

  • Functionalization steps :

O-Demethylation : BBr₃ in CH₂Cl₂ at 0°C to generate hydroxyl groups for further coupling .

Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids to append substituents .

  • Purification : Use flash chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .

Q. How to computationally model interactions with biological targets?

  • Molecular docking : AutoDock Vina predicts binding modes to acetylcholinesterase (ΔG ≤ -8.5 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Technical Considerations

Q. How to mitigate compound instability during storage?

  • Storage conditions :
  • Argon atmosphere at -20°C in amber vials .
  • Avoid protic solvents (e.g., MeOH) to prevent demethylation .

Q. What mechanistic insights exist for its [3+2] cycloaddition reactions?

  • Intermediate trapping : ESI-MS detects zwitterionic adducts in BF₃·Et₂O-catalyzed reactions .
  • Kinetic studies : Reaction progress monitored via in situ IR shows rate-limiting iminium formation .

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